

An In-depth Technical Guide to Lead Bromate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lead bromate*

Cat. No.: *B1506321*

[Get Quote](#)

CAS Number: 34018-28-5

This technical guide provides a comprehensive overview of **lead bromate** ($\text{Pb}(\text{BrO}_3)_2$), including its chemical and physical properties, synthesis methodologies, applications, and critical safety information. The content is tailored for researchers, scientists, and professionals in drug development who may encounter or require information on this inorganic compound.

Chemical and Physical Properties

Lead bromate is a colorless monoclinic crystalline solid.^{[1][2]} It is sparingly soluble in cold water and moderately soluble in hot water.^{[1][2]} Due to the presence of lead, it is classified as a poisonous substance.^{[1][2]}

Table 1: Physicochemical Properties of **Lead Bromate**

Property	Value	Reference
CAS Number	34018-28-5	[1] [3] [4] [5]
Molecular Formula	Br ₂ O ₆ Pb	[1] [4] [5]
Molecular Weight	463.00 g/mol	[1] [4] [6]
Appearance	Colorless monoclinic crystals	[1] [2]
Density	5.53 g/cm ³	[1] [2]
Decomposition Temperature	180°C	[1] [2]
Solubility	Slightly soluble in cold water, moderately soluble in hot water.	[1] [2]

Table 2: Elemental Composition of **Lead Bromate**

Element	Symbol	Percentage Composition
Bromine	Br	34.52%
Oxygen	O	20.73%
Lead	Pb	44.75%
Data sourced from [1]		

Synthesis of Lead Bromate

Lead bromate can be synthesized through several precipitation reactions. The selection of a particular method may depend on the desired purity and the scale of the synthesis.

Method 1: Reaction with Bromic Acid

One common method involves the reaction of lead carbonate with bromic acid. The lead carbonate is typically suspended in water and treated with a stoichiometric amount of bromic acid, leading to the formation of **lead bromate** and carbonic acid, which decomposes to water and carbon dioxide.

Method 2: Precipitation from Soluble Salts

A frequently cited method is the reaction of a soluble lead salt, such as lead acetate, with a soluble bromate salt, like potassium bromate, in an aqueous solution.[\[1\]](#) The sparingly soluble **lead bromate** then precipitates out of the solution.

Experimental Protocol (Illustrative Example based on Lead Salt Precipitation)

- Materials:
 - Lead(II) acetate ($\text{Pb}(\text{CH}_3\text{COO})_2$)
 - Potassium bromate (KBrO_3)
 - Deionized water
 - Beakers, graduated cylinders, and filtration apparatus (e.g., Büchner funnel)
 - Drying oven
- Procedure:
 - Prepare a saturated aqueous solution of lead(II) acetate.
 - Separately, prepare a saturated aqueous solution of potassium bromate.
 - Slowly add the potassium bromate solution to the lead acetate solution with constant stirring. A white precipitate of **lead bromate** will form.
 - Continue stirring for a period to ensure complete precipitation.
 - Collect the precipitate by vacuum filtration using a Büchner funnel.
 - Wash the precipitate with cold deionized water to remove any unreacted starting materials and soluble byproducts.
 - Dry the purified **lead bromate** in a drying oven at a temperature below its decomposition point (e.g., 100-120°C).

Safety Note: When **lead bromate** is prepared by precipitating lead acetate with an alkali bromate, it may be prone to detonation or explosion upon heating, striking, or rubbing.[1][2] This is due to the potential occlusion of acetate in the crystal lattice.[1][2] Therefore, appropriate safety precautions must be taken when handling **lead bromate** synthesized by this method.

[Click to download full resolution via product page](#)

Applications

The applications of **lead bromate** are not extensively documented in the scientific literature. One notable use is as a precursor in the preparation of catalysts.

Catalyst Preparation:

Lead bromate can be used as a precursor for the lead oxide (PbO) component in a PbO/ZrO₂ catalyst. This catalyst is employed in the synthesis of diphenyl carbonate. The preparation can be achieved through methods such as impregnation, where a zirconium dioxide (ZrO₂) carrier is treated with a solution containing a lead salt, like **lead bromate**, followed by drying and calcination at high temperatures (400-800°C).

Toxicology and Biological Effects

Lead and its compounds, including **lead bromate**, are known to be toxic.[7] The toxicity primarily affects the hematopoietic, nervous, digestive, and renal systems.[7] Occupational exposure can lead to chronic poisoning.[7]

Molecular Mechanisms of Lead Toxicity:

The toxicity of lead at the cellular level is multifaceted. Lead can interfere with the function of essential divalent cations, particularly calcium (Ca²⁺), due to its similar ionic radius and charge. This "ionic mimicry" allows lead to disrupt numerous cellular processes that are regulated by calcium signaling.[3][8]

Key toxicological pathways include:

- Disruption of Calcium Signaling: Lead can displace calcium from binding sites on proteins, such as calmodulin, and interfere with calcium channels and pumps. This disrupts critical cellular functions, including neurotransmitter release, which is a major contributor to lead's neurotoxicity.[3]
- Induction of Oxidative Stress: Lead promotes the generation of reactive oxygen species (ROS), leading to oxidative stress.[3] This occurs through the inhibition of antioxidant enzymes and the auto-oxidation of accumulated metabolic precursors. Oxidative stress can damage lipids, proteins, and DNA.[3]
- Inhibition of Heme Synthesis: Lead is a potent inhibitor of δ -aminolevulinic acid dehydratase (ALAD), a key enzyme in the heme synthesis pathway.[3] This inhibition leads to the accumulation of δ -aminolevulinic acid (ALA), which can itself contribute to oxidative stress.[3]

[Click to download full resolution via product page](#)

Analytical Methods

The analysis of **lead bromate** can be approached by characterizing its constituent ions, lead(II) and bromate.

- Lead Analysis: A variety of analytical techniques can be employed for the determination of lead, including:
 - Atomic Absorption Spectroscopy (AAS)
 - Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
 - X-ray Fluorescence (XRF)
- Bromate Analysis: The analysis of the bromate anion, particularly in aqueous solutions, is well-established, often in the context of water quality monitoring. Common methods include:
 - Ion Chromatography (IC): This is a widely used technique for separating and quantifying anions. For trace analysis of bromate, IC can be coupled with conductivity detection, post-column reaction with UV detection, or mass spectrometry.

- Spectrophotometry: Colorimetric methods have been developed for bromate determination, which can be useful for in-field analysis.

For the characterization of the solid **lead bromate** compound, techniques such as X-ray diffraction (XRD) for crystal structure determination and infrared (IR) and Raman spectroscopy for vibrational analysis would be appropriate.

Safety and Handling

Lead bromate is a hazardous substance and must be handled with appropriate precautions.

- Toxicity: As a lead compound, it is toxic if ingested or inhaled. Chronic exposure can lead to lead poisoning.
- Explosion Hazard: **Lead bromate** prepared via precipitation with lead acetate may be explosive upon heating, impact, or friction.[1][2]
- Personal Protective Equipment (PPE): When handling **lead bromate**, appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.
- Disposal: Waste containing **lead bromate** must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Mechanisms of Lead Toxicity in Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead Bromate [drugfuture.com]
- 3. Pathways – Lead Poisoning [sites.tufts.edu]
- 4. Molecular mechanisms of lead toxicity [biotechnologia-journal.org]

- 5. Lead(II) bromide - Wikipedia [en.wikipedia.org]
- 6. Lead bromate | Br₂O₆Pb | CID 56842537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biochemical and Molecular Bases of Lead-Induced Toxicity in Mammalian Systems and Possible Mitigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Lead Bromate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1506321#cas-number-for-lead-bromate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com